molecular formula C23H14Cl2FNO3 B10907051 (4Z)-2-(2,5-dichlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

(4Z)-2-(2,5-dichlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B10907051
M. Wt: 442.3 g/mol
InChI Key: WFAYQRFBYWEHMF-NHDPSOOVSA-N
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Description

2-(2,5-DICHLOROPHENYL)-4-((Z)-1-{4-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, fluorobenzyl, and oxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DICHLOROPHENYL)-4-((Z)-1-{4-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,5-dichlorophenyl isocyanate with 4-[(3-fluorobenzyl)oxy]benzaldehyde under controlled conditions to form the desired oxazole ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DICHLOROPHENYL)-4-((Z)-1-{4-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetonitrile, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,5-DICHLOROPHENYL)-4-((Z)-1-{4-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-DICHLOROPHENYL)-4-((Z)-1-{4-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dichlorophenyl)-1,3-oxazole
  • 4-((Z)-1-{4-[(3-Fluorobenzyl)oxy]phenyl}methylidene)-1,3-oxazole

Uniqueness

Compared to similar compounds, 2-(2,5-DICHLOROPHENYL)-4-((Z)-1-{4-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE is unique due to its specific combination of dichlorophenyl and fluorobenzyl groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H14Cl2FNO3

Molecular Weight

442.3 g/mol

IUPAC Name

(4Z)-2-(2,5-dichlorophenyl)-4-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C23H14Cl2FNO3/c24-16-6-9-20(25)19(12-16)22-27-21(23(28)30-22)11-14-4-7-18(8-5-14)29-13-15-2-1-3-17(26)10-15/h1-12H,13H2/b21-11-

InChI Key

WFAYQRFBYWEHMF-NHDPSOOVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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